![molecular formula C14H23NO3 B2524238 (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-94-6](/img/structure/B2524238.png)
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine” is a chemical substance with the molecular formula C14H23NO3 . It is related to the 2C family of phenethylamines .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenethylamine core, which is a common structure in bioactive compounds . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.34 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .Scientific Research Applications
- Researchers have synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .
- The structural backbone of cinnamic acid allows for modification to improve potency and pharmacokinetics .
- For example, piperlongumine, a natural alkaloid containing a trimethoxycinnamamide scaffold, potently inhibits the growth of malignant breast tumors .
- The 1,2,3-triazole motif exhibits various biological activities, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant effects .
Anticancer Activity
Biological Activity Enhancement
Plant Hormone Regulation
Natural Product Source
Diverse Biological Activities of 1,2,3-Triazole
Chemical Synthesis and Characterization
Safety and Hazards
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biological effects . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, resulting in a decrease in the biological activity of such analogs .
Biochemical Pathways
These include anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine activities .
Result of Action
Tmp-bearing compounds have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-13(17-4)14(18-5)7-12(11)16-3/h6-7,10,15H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGMNDHOPHSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.